N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide
Overview
Description
What is Ceramide 3
?
Ceramide 3, a type of sphingolipid, is a key component in the formation of an effective epidermal permeability barrier in the skin[“]. It plays significant roles both physiologically and pathologically in skin cells[“].
The barrier function of the skin is based on the stratum corneum, the uppermost layer of the skin. This layer has corneocytes surrounded by multilamellar lipid membranes composed of cholesterol, free fatty acids, and ceramides[“]. Alterations in the ceramide content of the stratum corneum are associated with numerous skin disorders[“].
Recent scientific research has focused on the topical application of ceramides to restore the barrier function of the skin. A study found that creams and lotions containing ceramides in a multi-vesicular emulsion significantly increased skin hydration and reduced skin dryness for at least 24 hours following a single application[“]. These products were found to be more effective than traditional emollients, potentially reducing the need for frequent application[“].
Synthetic Analysis
How to comprehensively analyze Ceramide 3?
Ceramide 3, AKA Ceramide NP. It is synthesized by ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum[“][“].
Reaction Equation Ceramide synthases (CerS) rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide, which is then desaturated to produce ceramide[“].
Reaction Conditions The synthesis of Ceramide 3 occurs in the endoplasmic reticulum or in endoplasmic reticulum-associated membranes[“]. The process is dependent on the presence of acyl-CoA and dihydrosphingosine[“].
Reaction Steps The synthesis of Ceramide 3 involves the following steps[“]:
N-acylation of dihydrosphingosine with acyl-CoA to form dihydroceramide.
Desaturation of dihydroceramide to produce ceramide.
Reaction Mechanism The reaction mechanism of Ceramide 3 synthesis involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate[“].
Molecular Structure
Ceramide 3 molecular structure analysis guide?
Atomic Arrangement Ceramide 3 is composed of sphingosine and a fatty acid joined by an amide bond[“]. The molecular properties and the interaction of ceramides with other components of the stratum corneum (e.g. free fatty acids, cholesterol) determine the three-dimensional arrangement of the molecules in the lipidic phase of the horny layer[“][“].
Bonding Type Ceramide 3 is composed of a sphingosine base and a fatty acid. These two components are linked together by an amide bond[“]. The fatty acid chains consist mainly of longer-chain (up to C 24 or greater) saturated and monoenoic (mainly (n -9)) components[“].
Geometry Ceramide 3 forms large stable channels capable of translocating proteins across membranes. These channels are dynamic structures that exist in a constant state of assembly and disassembly[“].
Electron Cloud Distribution As a lipid molecule, it would have a region of high electron density around the oxygen atoms in the amide bond and the hydroxyl group, and regions of lower electron density around the carbon and hydrogen atoms in the hydrocarbon chains.
Stereochemistry Ceramide 3 has two chiral centers; Inversion of the C-3 configuration in CerNS and CerNdS increased phase transition temperatures, had no significant effects on lamellar phases, but also decreased the proportion of orthorhombic packing and decreased lipid mixing in the model membranes[“].
Mechanism of Action
In-depth exploration of Ceramide 3's mechanism of action
Target of Action Ceramide 3 is a type of sphingolipid that is a key component in the formation of the skin’s permeability barrier[“]. It primarily acts on the stratum corneum, the uppermost layer of the skin[“]. It also plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation[“].
Mode of Action Ceramide 3 works by forming a barrier that helps prevent permeability, locking moisture into the skin, which helps prevent dryness and irritation[“]. It creates a barrier that helps to seal in moisture in conjunction with the skin cells present in the uppermost layers of the skin. This barrier keeps the moisture in and bad things, such as germs and irritants, out[“].
Result of Action The primary result of Ceramide 3 action is the improvement of skin hydration and barrier function[“]. It helps to keep the skin hydrated, plump, and supple[“]. It also protects the skin from harmful irritants, bacteria, and other environmental toxins[“]. In addition, it has been shown to reduce the appearance of wrinkles and protect the skin from breakouts[“].
Side Effects There are no known side effects of using products with Ceramide 3. They are safe and easily tolerable for those of all ages and skin types, including those with sensitive skin[“][“].
Action Environment The action of Ceramide 3 is affected by environmental factors such as exposure to cold weather, wind, and chemicals in the environment which can draw moisture away from the skin, leading to dryness. Ceramides help to bolster the skin’s natural barrier, preventing transepidermal water loss. This action keeps the skin hydrated from the inside out[“].
Physical Properties
What are the physical properties of Ceramide 3?
State at Standard Temperature and Pressure Ceramide 3 is a solid at standard temperature and pressure[“].
Color and Appearance Ceramide 3 is a white crystalline powder[“].
Solubility Ceramide 3 shows a very low solubility in water[“]. It is soluble in oil[“] and ethanol[“].
Chemical Properties
What are the chemical properties of Ceramide 3?
Ceramide 3 is synthetically produced in cosmetics to mimic this naturally occurring lipid, ensuring consistency and stability in skincare formulations. Ceramide 3 reinforces the skin’s natural barrier, effectively locking moisture into the skin and protecting it from environmental stressors[“][“].
Chemical Reaction Type Ceramide 3 is produced through various pathways, including the sphingomyelinase pathway, the de novo pathway, and the salvage pathway[“]. The de novo synthesis of ceramide begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine[“]. This reaction is catalyzed by the enzyme serine palmitoyl transferase[“].
Reactivity Ceramides, including Ceramide 3, are present in high concentrations within the cell membrane of eukaryotic cells[“]. They participate in a variety of cellular signaling processes, including regulating differentiation, proliferation, and programmed cell death[“].
Redox Property Ceramide can interact with redox signaling pathways. For instance, ceramide can trigger the generation of reactive oxygen species (ROS) and increase oxidative stress in many mammalian cells[“][“].
Stability Ceramide 3 is synthetically produced to ensure consistency and stability in skincare formulations[“]. It is used in concentrations varying from 0.1% to 2.0% in cosmetic formulations. This range allows it to be effective without causing irritation to the skin[“].
Biochemical Properties
What are the biochemical properties of Ceramide 3?
Ceramide 3, also known as Ceramide NP, is a type of lipid that’s naturally present in the skin’s barrier[“]. It is synthetically produced in cosmetics to mimic this naturally occurring lipid, ensuring consistency and stability in skincare formulations. Ceramide 3 reinforces the skin’s natural barrier, effectively locking moisture into the skin and protecting it from environmental stressors.
Biological traits Ceramide 3 is produced through various pathways, including the sphingomyelinase pathway, the de novo pathway, and the salvage pathway[“]. The de novo synthesis of ceramide begins with the condensation of palmitate and serine to form 3-keto-dihydrosphingosine[“]. This reaction is catalyzed by the enzyme serine palmitoyl transferase[“]. Ceramide 3 interacts with various proteins and enzymes, such as ceramide-activated protein phosphatases (protein phosphatase [PP]1 and PP2A), protein kinase C zeta, and cathepsin D[“].
Cellular Effects Ceramide 3 plays a crucial role in cellular signaling processes, including regulating differentiation, proliferation, and programmed cell death[“]. It is known to induce apoptosis and mitosis, and it modulates insulin signaling through binding to certain proteins. Ceramide 3 also improves skin barrier function when compared with untreated skin[“].
Molecular Mechanism Ceramide 3’s mechanism of action involves its role as a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression[“]. It induces β-cell apoptosis by multiple mechanisms, including activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt[“]. Ceramide 3 also modulates many of the insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, causing insulin resistance[“].
Time Effect The effect of Ceramide 3 changes over time. Ceramides help keep the skin hydrated, but levels naturally decrease as time passes. The maximum increase in skin humidity was reached after 4 weeks, with values of 21.9 +/- 1.8% and 8.9 +/- 0.9% for emulsion C and control emulsion, respectively[“]. The maximum decrease in TEWL was also reached after 4 weeks, with values of 36.7 +/- 4.7% and 5.1 +/- 0.8% for the same emulsions[“].
Related Small Molecules
Hypericin,Epitalon,2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide,RHPS 4 methosulfate,Tmpyp,3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole; diiodide,Telomerase-IN-2,Cycloastragenol,Macrocalin B ,Telomerase Inhibitor IX,(E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid
Scientific Research Applications
Ceramide 3 application guide and Best Practices
Skin Health and Disease Ceramide 3 plays a crucial role in skin health and disease. It is a key constituent in the formation of a competent epidermal permeability barrier in the skin, and it plays both physiological and pathological roles in skin cells. Alterations in ceramide content of the stratum corneum are associated with numerous skin disorders[“].
Barrier Function Restoration Ceramide 3 has been incorporated into conventional and novel carrier systems with the purpose of exogenously applying ceramides to help the barrier function of the skin. This helps restore the barrier function of the skin following their topical application[“].
Cosmetic Applications Ceramide 3 acts as a barrier and as a moisturizing, whitening, and anti-aging agent in the cuticle of the epidermis. For these reasons, it is widely added to cosmetics[“].
Cancer Treatment Ceramide 3, specifically its core molecule glucosylceramide, plays an important role in cancer cell proliferation, differentiation, and metastasis[“].
Insulin Signaling Ceramide 3 modulates insulin signaling through binding to certain proteins (ceramide-binding proteins), such as ceramide-activated protein phosphatases (protein phosphatase [PP]1 and PP2A), protein kinase C zeta, and cathepsin D[“].
Apoptosis Induction An increase in intracellular ceramide 3 induces apoptosis and mitosis1. This makes it a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression[“].
Skin Hydration Ceramide 3 helps keep the skin hydrated, but levels naturally decrease as time passes1. The maximum increase in skin humidity was reached after 4 weeks, with values of 21.9 +/- 1.8% and 8.9 +/- 0.9% for emulsion C and control emulsion, respectively[“].
Skin Disorders Treatment Ceramide 3 is used to treat various skin disorders. Alterations in ceramide content of the stratum corneum are associated with numerous skin disorders, such as atopic dermatitis, psoriasis, and xerosis[“]. Ceramide 3 is used to restore the barrier function of the skin in these conditions[“].
Future Directions
Ceramide's Role in Mitochondrial Function and Disease
Ceramide, a lipid second messenger, is known for its role in cell growth, differentiation, and apoptosis. Its interaction with mitochondrial respiratory chain complex III is significant. Ceramide can directly inhibit mitochondrial respiratory chain function, influencing oxidative phosphorylation in mitochondria (Gudz, Tserng, & Hoppel, 1997).
Ceramide in Cardiovascular Health
Ceramides are increasingly recognized as important biomarkers for cardiovascular health. The ceramide score, CERT2, outperforms traditional cardiovascular risk markers, demonstrating its potential as a powerful tool for assessing the risk of coronary heart disease and cardiovascular-related death (Poss, Holland, & Summers, 2019).
Ceramide's Impact on Cancer
Ceramide is at the forefront of cancer research due to its diverse functions in cancer cell death and proliferation. Different fatty acid chain lengths of ceramide have varying effects on cancer cells, with some promoting proliferation and others mediating cell death (Saddoughi & Ogretmen, 2013).
Ceramide in Apoptosis and Signal Transduction
Ceramide plays a critical role in apoptosis and signal transduction. Its interaction with various cellular pathways, such as the activation of the transcription factor AP-1 in human leukemia HL-60 cells, demonstrates its importance in apoptotic mechanisms (Sawai et al., 1995). Deciphering ceramide's signaling pathways could advance our understanding of its role in various diseases, including cancer.
Properties
CAS No. |
100403-19-8 |
---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(E)-N-(1,3,4-trihydroxyoctadecan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17+ |
InChI Key |
ATGQXSBKTQANOH-ISLYRVAYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Appearance |
Assay:≥98% (mixture of ceramides)A crystalline solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.